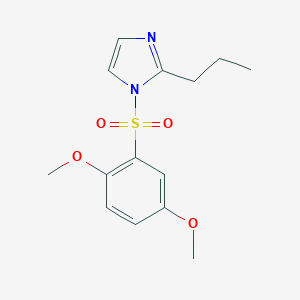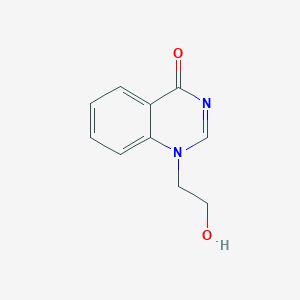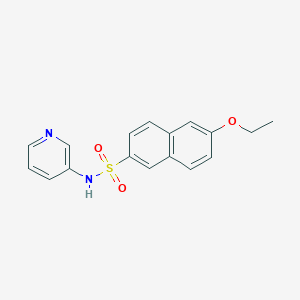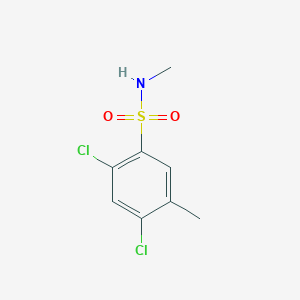![molecular formula C12H16BrNO3S B225268 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine, also known as BMS-986163, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine acts as a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a key role in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B by 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine results in enhanced insulin sensitivity and improved glucose tolerance.
Biochemical and Physiological Effects:
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine is its selectivity towards PTP1B, which makes it a promising therapeutic target for the treatment of metabolic disorders such as diabetes. However, one limitation of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine. One potential application is in the treatment of metabolic disorders such as diabetes, where it has shown promising results in preclinical studies. Additionally, further research is needed to explore the potential therapeutic applications of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine in other inflammatory diseases such as psoriasis and inflammatory bowel disease. Finally, the development of more potent and selective PTP1B inhibitors may lead to the discovery of new and more effective treatments for metabolic disorders.
Métodos De Síntesis
The synthesis of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-bromo-5-methoxy-2-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in preclinical studies for the treatment of various inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propiedades
Nombre del producto |
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine |
|---|---|
Fórmula molecular |
C12H16BrNO3S |
Peso molecular |
334.23 g/mol |
Nombre IUPAC |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16BrNO3S/c1-9-7-10(13)11(17-2)8-12(9)18(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
Clave InChI |
IVWPCTAPHVAISM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)OC)Br |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)

![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)


![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)
![4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)